Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE is a chemical compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol It is an ester derivative of benzeneacetic acid, characterized by the presence of nitro and trifluoromethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE typically involves the esterification of 4-nitro-3-trifluoromethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Reduction: 4-amino-3-trifluoromethylphenylacetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-NITROPHENYLACETATE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
ETHYL 3-TRIFLUOROMETHYLPHENYLACETATE: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10F3NO4 |
---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
ethyl 2-[4-nitro-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-9(15(17)18)8(5-7)11(12,13)14/h3-5H,2,6H2,1H3 |
InChI Key |
YJFXNTFRXORJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.